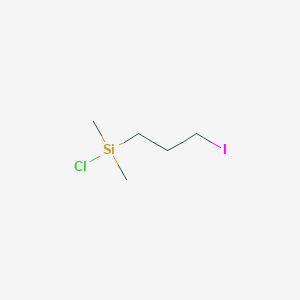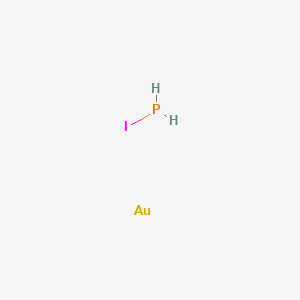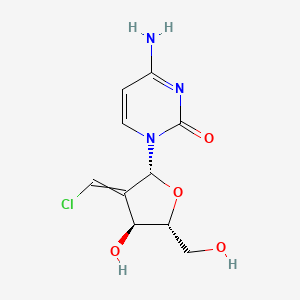dimethyl- CAS No. 133464-90-1](/img/structure/B14263596.png)
Silane, [(3,4-dihydro-1-naphthalenyl)oxy](1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- typically involves the reaction of 3,4-dihydro-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding hydrocarbons or alcohols.
Substitution: Various substituted silanes.
Scientific Research Applications
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- involves its ability to act as a hydride donor or radical H-donor . The compound interacts with various molecular targets and pathways, facilitating the reduction or substitution of other molecules . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- is unique due to its specific structure, which provides distinct reactivity and stability compared to other silanes . Its ability to act as a protected phenol and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
133464-90-1 |
|---|---|
Molecular Formula |
C16H24OSi |
Molecular Weight |
260.45 g/mol |
IUPAC Name |
tert-butyl-(3,4-dihydronaphthalen-1-yloxy)-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-16(2,3)18(4,5)17-15-12-8-10-13-9-6-7-11-14(13)15/h6-7,9,11-12H,8,10H2,1-5H3 |
InChI Key |
YHKMKHKKDLRRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
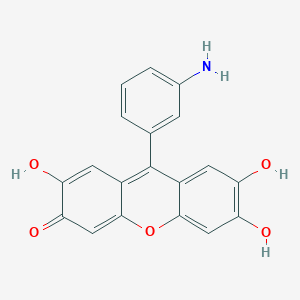
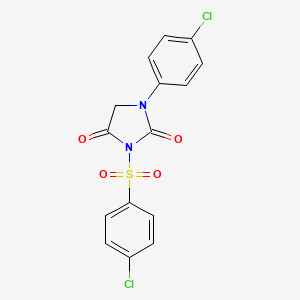
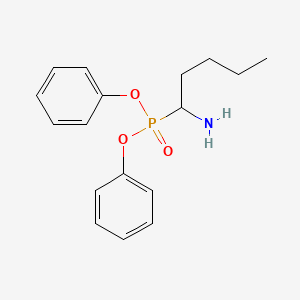
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
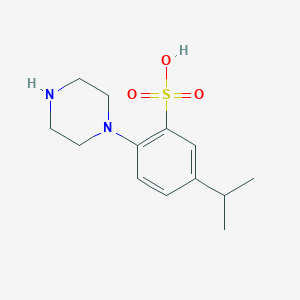
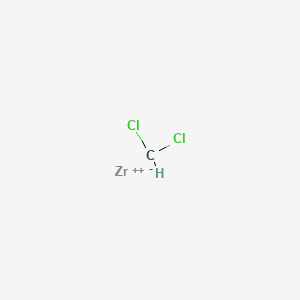
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

